molecular formula C12H9ClN4 B8345520 Chloro-9-benzylpurine

Chloro-9-benzylpurine

Cat. No. B8345520
M. Wt: 244.68 g/mol
InChI Key: XPCCMGJNLNAIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481550B2

Procedure details

To a solution of 4.0 M of hydrochloric acid in 1,4-dioxane (2.3 mL) in N,N-dimethylformamide (10.0 mL, 0.129 mol) was added ethyl orthoformate (2.00 mL, 0.0120 mol) and N4-benzyl-6-chloropyrimidine-4,5-diamine (500 mg, 0.002 mol). The mixture was stirred for 3 days. The reaction was quenched by addition of triethylamine (1.5 mL, 0.011 mol), extracted with ethyl acetate, washed with saturated aqueous sodium bicarbonate, water, brine, dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (3 to 5% MeOH/DCM) to obtain 336 g (60%). LC/MS: Rt=1.49 min, ES+ 245.08 (AA standard).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2]N(C)C=O.C([O-])([O-])OCC.[CH2:13]([NH:20][C:21]1[C:26]([NH2:27])=[C:25](Cl)[N:24]=[CH:23][N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CC)CC)C>O1CCOCC1>[Cl:1][C:23]1[N:22]=[C:21]2[C:26]([N:27]=[CH:2][N:20]2[CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:25][N:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
ethyl orthoformate
Quantity
2 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC=NC(=C1N)Cl
Name
Quantity
2.3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (3 to 5% MeOH/DCM)
CUSTOM
Type
CUSTOM
Details
to obtain 336 g (60%)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
ClC1=NC=C2N=CN(C2=N1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.